molecular formula C10H15N3O B13309417 4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Cat. No.: B13309417
M. Wt: 193.25 g/mol
InChI Key: ALGHWGJCKVJPOE-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with an oxolane substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyridine derivative with an oxolane-containing reagent, followed by cyclization to form the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo-pyridine derivatives and oxolane-containing heterocycles. Examples include:

Uniqueness

4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific ring structure and substituent pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-(oxolan-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H15N3O/c1-3-11-9(7-2-4-14-5-7)10-8(1)12-6-13-10/h6-7,9,11H,1-5H2,(H,12,13)

InChI Key

ALGHWGJCKVJPOE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2C3=C(CCN2)NC=N3

Origin of Product

United States

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